N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core substituted at position 4 with a 2,3-dimethylphenoxy group and at position 1 with an oxo moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with cancer or neurological disorders .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3/c1-16-6-5-9-22(17(16)2)35-25-24-30-31(15-23(33)28-19-12-10-18(14-27)11-13-19)26(34)32(24)21-8-4-3-7-20(21)29-25/h3-13H,15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUYVVBRFIZUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a triazole ring fused with a quinoxaline moiety. Its molecular formula is C_{20}H_{19N_{5}O with a molecular weight of approximately 357.4 g/mol. The presence of functional groups such as the cyanophenyl and dimethylphenoxy enhances its biological activity.
Research indicates that compounds containing triazole and quinoxaline structures often exhibit significant antitumor and antimicrobial properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and microbial resistance.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of phenolic groups may contribute to its ability to scavenge free radicals.
Anticancer Properties
A study conducted on various derivatives of triazole compounds demonstrated their efficacy against several cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown:
- Bactericidal Effects : Certain derivatives demonstrated effective inhibition against pathogenic bacteria comparable to standard antibiotics like streptomycin .
- Fungal Inhibition : Antifungal assays indicated that related compounds exhibited better antifungal activity than known agents such as bifonazole .
Case Studies
- Cytotoxicity Screening :
- Enzyme Inhibition Studies :
Data Summary Table
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antitumor Activity | IC50 Assay | 6.2 μM (HCT-116), 43.4 μM (T47D) |
| Antimicrobial Activity | Bactericidal Assay | Comparable to streptomycin |
| Enzyme Inhibition | AChE Inhibition | Significant inhibition at specified concentrations |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound is part of a broader class of triazoloquinoxaline derivatives known for their anticancer properties. Research indicates that these compounds can intercalate DNA, disrupting the replication process of cancer cells and leading to cell death. A study highlighted that derivatives with the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Mechanism of Action
The proposed mechanism involves the formation of stable complexes with DNA, which prevents transcription and replication. This interaction is facilitated by the presence of functional groups that enhance binding affinity. The incorporation of the cyanophenyl moiety is believed to improve the lipophilicity of the compound, enhancing its ability to penetrate cellular membranes and exert therapeutic effects .
Drug Discovery and Development
Lead Compound for Novel Therapeutics
N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide serves as a lead compound for developing new anticancer agents. Its structural framework allows for extensive modification to optimize pharmacological properties. Researchers have reported successful derivatization strategies that maintain biological activity while improving solubility and bioavailability .
Synthesis and Derivatization
Recent advancements in synthetic methodologies have made it easier to produce this compound and its analogs. Techniques such as cyclization reactions involving substituted phenyl azides have been refined to yield high-purity products efficiently. The ability to introduce various substituents at different positions on the quinoxaline scaffold opens avenues for creating a library of compounds for screening against cancer cell lines .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on DNA Intercalation (2023) | Demonstrated strong binding affinity to DNA in vitro. | Supports further investigation into its use as an anticancer agent. |
| Synthesis Optimization (2022) | Developed a one-pot synthesis method for triazoloquinoxaline derivatives. | Streamlines production for drug discovery applications. |
| Biological Activity Screening (2021) | Identified significant cytotoxicity against breast cancer cell lines. | Potential for clinical development in oncology therapeutics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinoxaline Derivatives
Key Observations :
- The target compound distinguishes itself via the 2,3-dimethylphenoxy group, which likely enhances membrane permeability compared to methoxy or chlorophenyl substituents in Ev6, Ev7, and Ev9 .
Quinoxaline and Quinazolinone Analogues
Key Observations :
- The target compound’s triazoloquinoxaline core offers greater aromatic stability compared to dihydroquinoxalines (Ev2, Ev3), which may translate to improved pharmacokinetics .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach begins with constructing the triazoloquinoxaline core via cyclocondensation of substituted quinoxaline precursors with triazole derivatives. Acetamide functionalization is achieved through nucleophilic substitution or coupling reactions. For example, refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the final product . Optimization may involve solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and stoichiometric adjustments to minimize side products .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and verify aromatic proton environments (e.g., distinguishing phenoxy vs. cyanophenyl protons) .
- X-ray crystallography : For unambiguous determination of the triazoloquinoxaline core geometry and intermolecular interactions (e.g., π-π stacking in the solid state) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity.
Q. What in vitro assays are recommended to evaluate its biological activity?
Based on structural analogs (e.g., quinazolinones and triazoloquinoxalines), assays include:
- Kinase inhibition assays : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in assay protocols or impurity profiles. Strategies include:
- Dose-response curve standardization : Ensure consistent IC50 calculations using normalized controls.
- Purity validation : Employ HPLC-MS to confirm ≥95% purity, as impurities (e.g., unreacted intermediates) can skew results .
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinity .
Q. What structural modifications could improve its pharmacokinetic profile, particularly oral bioavailability?
The compound’s hydrophobicity (from the cyanophenyl and dimethylphenoxy groups) may limit solubility. Modifications include:
- Introducing hydrophilic groups : e.g., replacing the cyanophenyl with a pyridyl moiety to enhance aqueous solubility .
- Prodrug strategies : Esterification of the acetamide to improve membrane permeability .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., phenoxy group oxidation) .
Q. How do substitutions on the triazoloquinoxaline core affect target selectivity?
Structure-activity relationship (SAR) studies suggest:
- Phenoxy group variations : Bulky substituents (e.g., 2,3-dimethylphenoxy) enhance kinase selectivity by occupying hydrophobic pockets .
- Cyanophenyl position : Para-substitution optimizes π-π interactions with ATP-binding domains, while meta-substitutions reduce potency .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of the triazoloquinoxaline core?
- Temperature control : Lowering reaction temperatures (e.g., 60°C instead of reflux) reduces dimerization byproducts .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in nitroarene reductive steps .
- Purification techniques : Column chromatography with gradient elution (hexane/EtOAc) isolates the core intermediate .
Q. How can researchers validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
